molecular formula C11H20N2O2 B15310924 N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide

N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide

Cat. No.: B15310924
M. Wt: 212.29 g/mol
InChI Key: XPOSYOWRCANTKY-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the oxolane-3-carboxamide moiety. One common synthetic route involves the reaction of N-ethylpyrrolidine with oxolane-3-carboxylic acid under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-yloxolane-3-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-2-13(10-3-5-12-7-10)11(14)9-4-6-15-8-9/h9-10,12H,2-8H2,1H3

InChI Key

XPOSYOWRCANTKY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C2CCOC2

Origin of Product

United States

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